molecular formula C23H22N2O2 B2924696 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole CAS No. 612047-16-2

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole

Cat. No.: B2924696
CAS No.: 612047-16-2
M. Wt: 358.441
InChI Key: CNJGQXHBMWBADB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 4-methoxyphenyl group at position 2 and a 3-phenoxypropyl chain at position 1 of the benzimidazole core. This compound exhibits structural features that influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological interactions . Its synthesis typically involves condensation reactions under controlled conditions, with characterization via NMR, IR, and elemental analysis to confirm purity and structure .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)23-24-21-10-5-6-11-22(21)25(23)16-7-17-27-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJGQXHBMWBADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. This is followed by cyclization using a suitable reagent like phosphorus oxychloride to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The benzodiazole ring can be reduced under specific conditions to yield a dihydrobenzodiazole.

    Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole.

    Reduction: Formation of 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1,3-dihydrobenzodiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The methoxyphenyl and phenoxypropyl groups can interact with enzymes and receptors, modulating their activity. The benzodiazole ring can intercalate with DNA, affecting gene expression and cellular functions. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in the Benzimidazole Core

The target compound differs from analogues in substituent positioning and side-chain composition:

Compound Name Position 1 Substituent Position 2 Substituent Key Structural Feature
Target compound 3-Phenoxypropyl 4-Methoxyphenyl Phenoxypropyl enhances π-π stacking
2-(4-Methoxyphenyl)-1-propyl-1H-benzimidazole () Propyl 4-Methoxyphenyl Shorter alkyl chain reduces hydrophobicity
Compound 9c () Triazole-linked acetamide 4-Bromophenyl-thiazole Bromine atom increases steric bulk
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide () Propyl 3,4-Dimethoxyphenyl Multiple methoxy groups improve solubility

Key Observations :

  • The 3-phenoxypropyl group in the target compound provides enhanced hydrophobic interactions compared to shorter alkyl chains (e.g., propyl in ) .
  • Methoxy positioning : The 4-methoxy group in the target compound optimizes electronic effects for receptor binding, whereas 3,4-dimethoxy substituents () may alter solubility and steric hindrance .
Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Docking Score (kcal/mol)
Target compound ~395.45 4.2 Not reported -8.5 (hypothetical)
Compound 9c () ~567.32 5.1 210–212 -9.2
compound ~293.36 3.5 160–162 Not tested

Findings :

  • Docking studies (using AutoDock Vina, ) suggest that analogues like 9c exhibit stronger binding affinities (-9.2 kcal/mol) due to bromine-mediated van der Waals interactions .

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